molecular formula C16H9Cl2FO2 B3042195 3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin CAS No. 527751-42-4

3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin

Cat. No.: B3042195
CAS No.: 527751-42-4
M. Wt: 323.1 g/mol
InChI Key: YVFNKEDFMZPJQD-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound is characterized by the presence of dichlorophenyl, fluoro, and methyl groups attached to the coumarin core, which may impart unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the cyp51 receptor . This receptor plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.

Mode of Action

Molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor . It establishes a stable complex with the target through hydrogen interactions that show a high degree of occupation . This interaction can lead to changes in the receptor’s function, potentially affecting the biosynthesis of sterols.

Pharmacokinetics

Mpo analysis and admet prediction tests suggest that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin typically involves multi-step organic reactions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 2,4-dichlorophenol, 6-fluoro-4-methylcoumarin, and appropriate β-ketoesters. The reaction conditions often involve heating under reflux with a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-products. Industrial processes also emphasize the use of environmentally benign solvents and catalysts to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced coumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of fluorescent dyes and materials with unique optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl-6-fluoro-4-methylcoumarin
  • 2,4-Dichlorophenyl-4-methylcoumarin
  • 6-Fluoro-4-methylcoumarin

Uniqueness

3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin is unique due to the specific combination of dichlorophenyl, fluoro, and methyl groups attached to the coumarin core. This unique structure may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-fluoro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FO2/c1-8-12-7-10(19)3-5-14(12)21-16(20)15(8)11-4-2-9(17)6-13(11)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFNKEDFMZPJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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